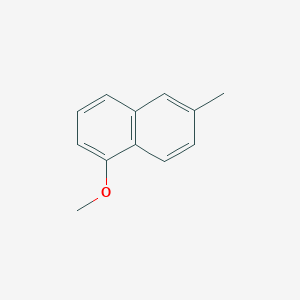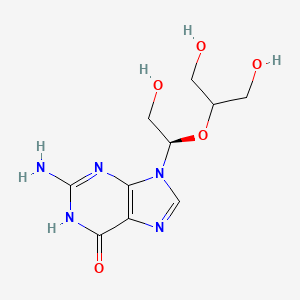
2',3'-Secoguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2’,3’-secoguanosine involves a high-yielding, one-pot method. The process starts with guanosine or 5’-deoxyguanosine, which is treated with sodium periodate followed by sodium borohydride . This sequential oxidation and reduction result in the formation of 2’,3’-secoguanosine. The final product is purified from contaminating salts by passing the reaction mixture over a column of activated charcoal .
Industrial Production Methods: While specific industrial production methods for 2’,3’-secoguanosine are not well-documented, the described synthetic route can be scaled up for industrial applications. The use of common reagents like sodium periodate and sodium borohydride makes the process feasible for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,3’-Secoguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can lead to more oxidized derivatives, while reduction can yield more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2’,3’-Secoguanosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’,3’-secoguanosine involves its interaction with various molecular targets. It can bind to enzymes and nucleic acids, affecting their function. The compound’s unique structure allows it to participate in specific biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Guanosine: The parent compound from which 2’,3’-secoguanosine is derived.
2’-Deoxyguanosine: Another nucleoside analogue with similar structural features.
Acyclic nucleoside analogues: Compounds like 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, which have similar antiviral properties.
Uniqueness: 2’,3’-Secoguanosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61773-91-9 |
|---|---|
Molekularformel |
C10H15N5O5 |
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
2-amino-9-[(1R)-1-(1,3-dihydroxypropan-2-yloxy)-2-hydroxyethyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H15N5O5/c11-10-13-8-7(9(19)14-10)12-4-15(8)6(3-18)20-5(1-16)2-17/h4-6,16-18H,1-3H2,(H3,11,13,14,19)/t6-/m1/s1 |
InChI-Schlüssel |
BTDVRVFEWWTQLU-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@@H](CO)OC(CO)CO)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C(CO)OC(CO)CO)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


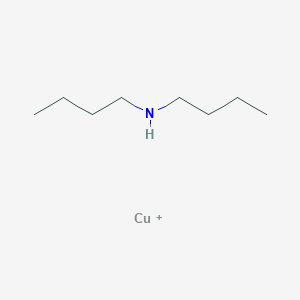
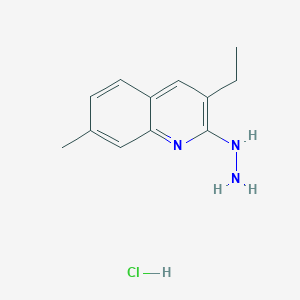
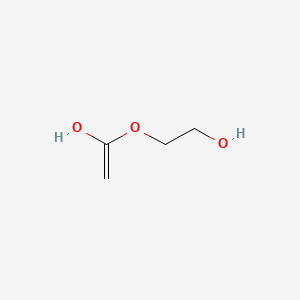
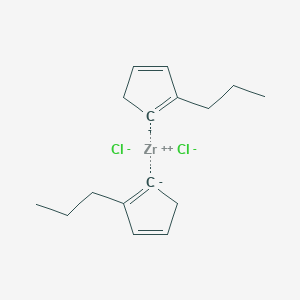
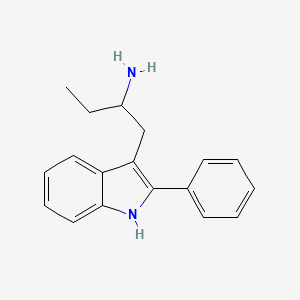
![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)
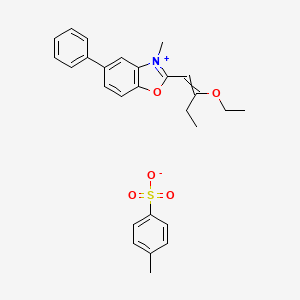
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)
![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)



![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
